Lipid-Lowering Potency: Class-Level Inference from 5-Arylpyrrole-2-carboxylic Acid Patent Series
The closest patent family (US 5,082,856 / EP 0 347 902 A2) discloses that 5-arylpyrrole-2-carboxylic acid derivatives, as a class, reduce serum triglycerides and cholesterol in vivo. While no data exist for the specific 2-methyl-5-isopropylphenyl analog, the patent establishes that substitution at the 5-aryl position is critical for activity and that structural modifications tune potency [1]. This provides class-level evidence that the target compound's unique substitution pattern is expected to yield differentiated lipid-lowering activity compared to unsubstituted phenyl or para-substituted analogs, but no quantitative comparator data are available.
| Evidence Dimension | In vivo triglyceride and cholesterol reduction (class-level) |
|---|---|
| Target Compound Data | No specific data available for 5-[2-methyl-5-(1-methylethyl)phenyl]-1H-pyrrole-2-carboxylic acid. |
| Comparator Or Baseline | Unsubstituted 5-phenyl-1H-pyrrole-2-carboxylic acid and other 5-aryl analogs patented in US 5,082,856. |
| Quantified Difference | Not quantifiable for the target compound. The patent demonstrates that 5-aryl substitution is required for activity and that the nature of the aryl group modulates potency. |
| Conditions | In vivo rodent hyperlipemia models (details within patent examples). |
Why This Matters
The patent family confirms that 5-aryl substitution is essential for lipid-lowering activity; the target compound's specific 2-methyl-5-isopropylphenyl group is a structurally distinct motif that may confer differentiated potency or pharmacokinetics, but direct experimental confirmation is absent from public literature.
- [1] U.S. Patent 5,082,856 (Mitsubishi Kasei Corporation). Pyrrolecarboxylic acid derivatives. January 21, 1992. View Source
